(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-10-5-6-12(18)13(19)8-10/h2-8H,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYUFODYQTSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=C(C=C3)F)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative of chromene, featuring a difluorophenyl imine moiety and a methoxy group. This compound has garnered interest due to its potential biological activities, which include enzyme inhibition and possible therapeutic applications.
- Molecular Formula : C17H12F2N2O3
- Molecular Weight : 330.28 g/mol
- CAS Number : 1327195-45-8
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the presence of the difluorophenyl group enhances its binding affinity to target proteins, potentially leading to significant biological effects.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. A notable study demonstrated its potent inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound showed an IC50 value comparable to established DPP-IV inhibitors, suggesting its potential as an antidiabetic agent .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it significantly reduces oxidative stress markers in cellular models, indicating a protective effect against oxidative damage .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, although further studies are required to elucidate the exact mechanisms involved.
Case Study 1: DPP-IV Inhibition
A study conducted on various chromene derivatives, including this compound, demonstrated that at a concentration of 50 µM, the compound achieved over 80% inhibition of DPP-IV activity within 24 hours. This effect was comparable to that of omarigliptin, a long-acting DPP-IV inhibitor .
Case Study 2: Antioxidant Effects
In a controlled experiment assessing oxidative stress in human cell lines, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity. These findings support the potential use of this compound in mitigating oxidative stress-related diseases .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C17H12F2N2O3 | Difluorophenyl moiety | DPP-IV inhibition, antioxidant |
| (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene | C17H12ClF2N2O3 | Chlorinated variant | Moderate anticancer effects |
| (2Z)-2-(acetyloxy)imino-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene | C18H14F2N2O4 | Acetyloxy group | Enhanced cytotoxicity against cancer cells |
Comparison with Similar Compounds
Key Structural Features :
- Chromene backbone : A bicyclic system with a benzopyran core.
- Substituents: 3,4-Difluorophenylimino group at position 2 (Z-configuration). Methoxy group at position 6. Carboxamide at position 2.
- Molecular formula : C₂₀H₁₃F₂N₃O₃ (molecular weight: 413.4 g/mol) .
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the imino group, carboxamide moiety, or chromene ring. Below is a detailed comparison:
Substitution at the Imino Group
Key Observations :
- The 3,4-difluorophenyl substituent in the target compound balances lipophilicity and electronic effects, which may influence bioavailability .
Modifications at the Carboxamide Position
Key Observations :
- The furanmethyl group in CAS 1327194-13-7 introduces a heteroaromatic ring, which could enhance π-π stacking interactions in protein binding pockets .
Chromene Ring Modifications
Key Observations :
- Replacement of the 8-methoxy group with a hydroxyl group (as in ) increases hydrogen-bonding capacity but reduces metabolic stability.
- Sulfonamidoimino derivatives (e.g., CAS 902506-56-3) exhibit altered electronic profiles, which may impact reactivity in nucleophilic environments .
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are typically synthesized via condensation reactions between substituted benzaldehydes and active methylene compounds, followed by functional group modifications (e.g., acetylation, sulfonation) .
- Biological Potential: While explicit data on the target compound’s bioactivity are scarce, structurally related chromene derivatives have demonstrated antimicrobial, anticancer, and kinase-inhibitory properties. For instance, thiazole-containing analogs are hypothesized to target ATP-binding sites in enzymes .
Q & A
Q. Methodology :
- Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) to determine Z-configuration and confirm imino group geometry .
- Challenges include:
- Twinned Crystals : Use of TWIN/BASF commands in SHELXL to model twinning ratios .
- Disorder in Fluorine Substituents : Apply PART/SUMP restraints to refine disordered 3,4-difluorophenyl groups .
Validation : R-factor convergence below 5% and Hirshfeld surface analysis to validate intermolecular interactions .
What in vitro assays are optimal for evaluating its biological activity, and how are IC50 values determined?
Q. Assay Design :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; IC50 calculated via nonlinear regression (GraphPad Prism) .
- Anti-inflammatory Screening : COX-2 inhibition ELISA, comparing % inhibition to celecoxib as a positive control .
Data Interpretation : - Normalize results to vehicle-treated controls and account for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .
How can computational models predict the mechanism of action and target interactions?
Q. Approaches :
- PASS Algorithm : Predicts bioactivity spectra (e.g., kinase inhibition probability >70%) based on structural descriptors .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., EGFR kinase; PDB ID: 1M17). Focus on π-π stacking between chromene core and Phe723 residue .
Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 trends .
How are synthetic impurities managed, and what analytical strategies ensure purity?
Q. Impurity Profiling :
- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN/H2O + 0.1% TFA), detect at 254 nm. Resolve impurities with RT ±0.5 min from the main peak .
- TLC Monitoring : Silica gel 60 F254, hexane:EtOAc (3:1); track intermediates with UV/iodine staining .
Mitigation : Recrystallization from EtOH/H2O (7:3) to achieve >98% purity .
What structure-activity relationship (SAR) insights guide optimization of this compound?
Q. Key Modifications :
How does the compound’s stability under varying pH and temperature conditions impact formulation?
Q. Stability Studies :
- pH Stability : Incubate in buffers (pH 1.2–9.0) for 24 hr; analyze degradation via UPLC-MS. Degrades >20% at pH <2 (acidic hydrolysis of imino bond) .
- Thermal Stability : TGA/DSC shows decomposition onset at 215°C; store at -20°C in amber vials to prevent photodegradation .
What spectroscopic techniques confirm identity and purity, and what are their limitations?
Q. Analytical Workflow :
How are conflicting bioactivity data from different assay platforms reconciled?
Case Example : Discrepant IC50 in MTT vs. ATP-based assays due to:
- Redox Interference : Chromene core may reduce MTT directly; validate via CellTiter-Glo assay .
- Protein Binding : Use fetal bovine serum (FBS)-free media to prevent compound sequestration .
Statistical Approach : Apply Bland-Altman analysis to assess inter-assay variability .
What experimental designs minimize toxicity risks in early-stage studies?
Q. Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
